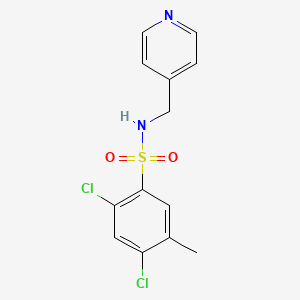![molecular formula C12H13N3O3S2 B5516685 N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonylthiophene compounds involves various strategies, including the reaction of alkoxyaryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This method, as described by Stephens, Price, and Sowell (1999), showcases a pathway that could potentially be adapted for the synthesis of N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide by modifying the starting materials and reaction conditions to incorporate the N-methyl and pyridinylmethylamino groups (Stephens et al., 1999).
Molecular Structure Analysis
The molecular structure of sulfonyl-containing compounds can be complex, involving various functional groups that influence the overall molecular conformation and reactivity. Studies like those by Sousa et al. (2001) on metal complexes containing related sulfonamide structures offer insights into the molecular configurations and potential binding sites of such compounds, which are critical for understanding the behavior of this compound at the molecular level (Sousa et al., 2001).
Chemical Reactions and Properties
The reactivity of sulfonylthiophene compounds, including potential reactions under various conditions, is crucial for their application in chemical synthesis and pharmaceutical development. For example, the research by Guenter and Gais (2003) on the asymmetric synthesis involving sulfonimidoyl-substituted compounds highlights the complex reactions these compounds can undergo, which could be relevant for understanding the chemical behavior of this compound (Guenter & Gais, 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the practical use of chemical compounds. Research on related compounds, like those by Hulita et al. (2005), who studied the supramolecular structures of isomeric sulfonamides, can provide valuable information on the likely physical characteristics of this compound (Hulita et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, is crucial for both synthesis and application. For instance, the work by Ife et al. (1989) on H+/K+-ATPase inhibitors highlights the intricate relationship between structure, stability, and activity in sulfonyl-containing compounds, providing a framework for predicting the behavior of this compound (Ife et al., 1989).
Applications De Recherche Scientifique
Synthesis and Polymer Applications
N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide has been explored in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high thermal stability, excellent solubility in organic solvents, and can be formed into transparent, flexible films. They have low dielectric constants, low moisture absorption, and high transparency, making them suitable for applications in electronics due to their insulating properties (Liu et al., 2013).
Chemical Synthesis and Ionic Liquids
Research has demonstrated the utility of this compound in chemical synthesis, particularly in the solvent-free catalyzed aminolysis of 1,2-epoxides by 2-picolylamine. This process is a key step in the synthesis of ionic liquids, a new class of environmentally friendly materials with potential applications in green chemistry (Fringuelli et al., 2004).
Advanced Material Development
The compound has been utilized in the development of new ortho-linked polyamide-imides that incorporate ether, sulfur, and trifluoromethyl linkages. These polymers are known for their outstanding solubility, good thermal stability, and possess low refractive indexes and birefringence due to the trifluoromethyl pendent groups. Their unique properties suggest potential uses in advanced material applications, such as optoelectronics and high-performance polymers (Shockravi et al., 2009).
Environmental and Biological Sensing
In the field of environmental and biological sciences, this compound derivatives have been applied in the development of reaction-based fluorescent probes. These probes offer high selectivity and sensitivity for the detection of thiophenols over aliphatic thiols, with potential for applications in the detection of toxic benzenethiols in water samples, demonstrating its importance in environmental monitoring and safety (Wang et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-4-(pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-13-12(16)11-5-10(8-19-11)20(17,18)15-7-9-3-2-4-14-6-9/h2-6,8,15H,7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVCKSCOGAXVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)
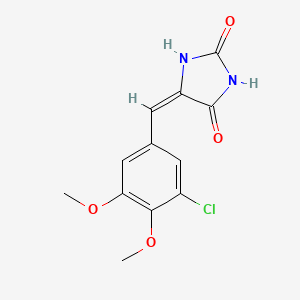
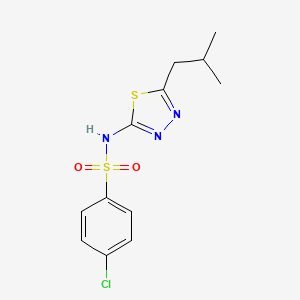
![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)
![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)
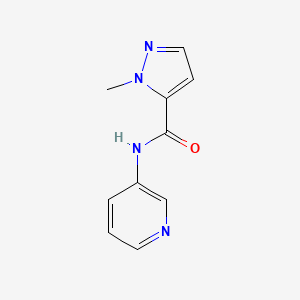
![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)
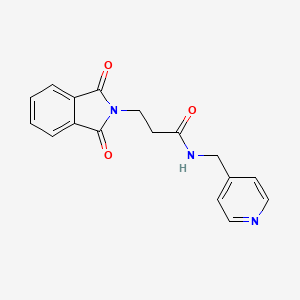
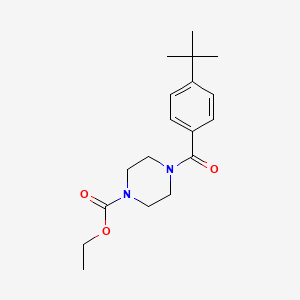
![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)
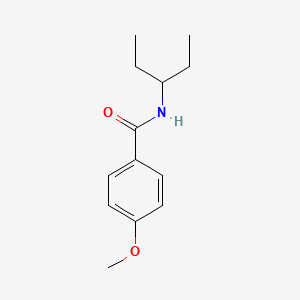
![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)
